molecular formula C10H18N2OS B15226547 3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one

3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one

Katalognummer: B15226547
Molekulargewicht: 214.33 g/mol
InChI-Schlüssel: SHZWYLXZQGXFJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one is a complex organic compound featuring a thietane ring, a pyrrolidinone ring, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one typically involves the formation of the thietane ring followed by its incorporation into the pyrrolidinone structure. One common method involves the reaction of a suitable thietane precursor with an amine under controlled conditions. For example, the reaction of bis(imino)thietane with tert-butyl isocyanide in benzene at 80°C can yield various thietane derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiiranes: Similar sulfur-containing heterocycles with a three-membered ring.

    Oxiranes: Oxygen analogs of thiiranes.

    Aziridines: Nitrogen analogs of thiiranes.

Uniqueness

3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one is unique due to the presence of both a thietane and a pyrrolidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H18N2OS

Molekulargewicht

214.33 g/mol

IUPAC-Name

3-[(2,2-dimethylthietan-3-yl)amino]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C10H18N2OS/c1-10(2)8(6-14-10)11-7-4-5-12(3)9(7)13/h7-8,11H,4-6H2,1-3H3

InChI-Schlüssel

SHZWYLXZQGXFJV-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CS1)NC2CCN(C2=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.